molecular formula C21H9F5N4O7 B14372599 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol CAS No. 89562-60-7

2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol

Cat. No.: B14372599
CAS No.: 89562-60-7
M. Wt: 524.3 g/mol
InChI Key: DENSQNWHMXQNBM-UHFFFAOYSA-N
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Description

2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a quinoline ring substituted with a pentafluorophenyl group and a trinitrophenol moiety. The molecular formula of this compound is C21H9F5N4O7, and it has a molecular weight of 524.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with pentafluorobenzene under specific conditions to form the quinoline derivative. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the trinitrophenol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pentafluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes. The trinitrophenol moiety can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4,5,6-Pentafluorophenyl)quinoline;2,4,6-trinitrophenol is unique due to its combination of a quinoline ring, a pentafluorophenyl group, and a trinitrophenol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

89562-60-7

Molecular Formula

C21H9F5N4O7

Molecular Weight

524.3 g/mol

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)quinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C15H6F5N.C6H3N3O7/c16-11-10(12(17)14(19)15(20)13(11)18)9-6-5-7-3-1-2-4-8(7)21-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H;1-2,10H

InChI Key

DENSQNWHMXQNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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